molecular formula C20H19N3O6S B11368262 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide

Cat. No.: B11368262
M. Wt: 429.4 g/mol
InChI Key: WTFQZNGFIMCDEG-UHFFFAOYSA-N
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Description

5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a benzodioxin ring, an oxazole ring, and a sulfamoylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Benzodioxin Ring: This step involves the cyclization of catechol derivatives with appropriate dihalides under basic conditions to form the benzodioxin ring.

    Synthesis of the Oxazole Ring: The oxazole ring is typically synthesized via a cyclization reaction involving an α-haloketone and an amide.

    Coupling Reactions: The benzodioxin and oxazole intermediates are then coupled using suitable coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Introduction of the Sulfamoylphenyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in DMF (dimethylformamide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

    Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The benzodioxin and oxazole rings may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfamoylphenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoate
  • Methyl { [3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate

Uniqueness

Compared to similar compounds, 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide stands out due to the presence of the sulfamoylphenyl group, which may confer unique biological activity and binding properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C20H19N3O6S

Molecular Weight

429.4 g/mol

IUPAC Name

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C20H19N3O6S/c21-30(25,26)15-4-1-13(2-5-15)7-8-22-20(24)16-12-18(29-23-16)14-3-6-17-19(11-14)28-10-9-27-17/h1-6,11-12H,7-10H2,(H,22,24)(H2,21,25,26)

InChI Key

WTFQZNGFIMCDEG-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)C(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N

Origin of Product

United States

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